molecular formula C18H21N7O2 B2424327 3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione CAS No. 2415524-87-5

3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione

Cat. No. B2424327
CAS RN: 2415524-87-5
M. Wt: 367.413
InChI Key: KXUZSZSFOVIPKD-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of N-heterocyclic compound . These compounds have been identified as strategic for optical applications due to their tunable photophysical properties .


Synthesis Analysis

The synthesis of such compounds involves a simpler and greener methodology compared to other compounds like BODIPYS . The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code can provide a detailed description of the molecular structure .


Chemical Reactions Analysis

The compound undergoes various chemical reactions, including transformations that improve structural diversity . The IR spectrum and NMR spectrum provide detailed information about the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The compound has tunable photophysical properties, which make it suitable for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

The mechanism of action of this compound is related to its optical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Future Directions

The compound and its derivatives have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-11-5-14-17(19-3-4-25(14)21-11)24-9-12-7-23(8-13(12)10-24)15-6-16(26)22(2)18(27)20-15/h3-6,12-13H,7-10H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUZSZSFOVIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=CC(=O)N(C(=O)N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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